(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone
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Overview
Description
Preparation Methods
The synthesis of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone involves several steps. One common synthetic route includes the reaction of 3-nitrobenzenesulfonyl chloride with 2,4’-diaminobiphenyl in the presence of a base, followed by reduction of the nitro group to an amino group . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein interactions and enzyme activity.
Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone can be compared with other similar compounds, such as:
(4-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone: This compound has a similar structure but with the amino group in a different position, leading to different reactivity and applications.
(3-Aminophenyl)(2,4’-diaminobiphenyl-3-yl)sulfone: Another similar compound with slight structural variations that affect its chemical properties and uses.
The uniqueness of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
2-(4-aminophenyl)-5-(3-aminophenyl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-13-6-4-12(5-7-13)17-9-8-16(11-18(17)21)24(22,23)15-3-1-2-14(20)10-15/h1-11H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVALUVLFXVSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C3=CC=C(C=C3)N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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